6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
Overview
Description
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen heteroatoms.
Mechanism of Action
Mode of Action
The mode of action of 6-Oxa-3-azabicyclo[31It is known that the compound is a morpholine isostere . Isosteres are molecules or ions with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Biochemical Pathways
The specific biochemical pathways affected by 6-Oxa-3-azabicyclo[31As a morpholine isostere, it may be involved in similar biochemical pathways as morpholine compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Oxa-3-azabicyclo[31It is known that the compound is achiral and shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have similar pharmacokinetic properties to morpholine compounds.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Oxa-3-azabicyclo[31It is known that the compound should be stored in a sealed and dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In neuronal cells, this compound has been shown to modulate neurotransmitter release by interacting with receptors and ion channels on the cell membrane . This modulation can lead to changes in cell signaling pathways, affecting gene expression and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways . For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs, potentially leading to increased drug efficacy or toxicity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high when stored under appropriate conditions (sealed in dry, 2-8°C), but it can degrade over time if exposed to moisture or higher temperatures . Long-term studies have shown that the cellular effects of this compound can persist for several hours to days, depending on the concentration and exposure duration . In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cognitive function and memory in rodents by modulating neurotransmitter systems . At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity, due to the inhibition of critical enzymes and disruption of metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can be influenced by the presence of other substrates or inhibitors of cytochrome P450 enzymes, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments . The localization and accumulation of this compound can be influenced by factors such as pH, ion concentration, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its unique bicyclic structure.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
6-Oxa-3-azabicyclo[3.1.1]heptane: The parent compound without the hydrochloride group.
Uniqueness: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to its specific combination of oxygen and nitrogen heteroatoms within a bicyclic framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUJPECOKQPLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-33-0 | |
Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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